2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide
Description
The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide features a fused thiazolo[3,2-a]pyrimidine core linked to an acetamide group substituted with a pyridin-2-yl moiety. This bicyclic system combines sulfur and nitrogen atoms in its heterocyclic scaffold, which may enhance electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-11(16-10-3-1-2-5-14-10)7-9-8-20-13-15-6-4-12(19)17(9)13/h1-6,9H,7-8H2,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQFCIVTRMREIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate, followed by further functionalization to introduce the pyridin-2-ylacetamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridine-Containing Acetamides
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide ():
This simpler derivative lacks the fused thiazolo-pyrimidine system but shares the N-(pyridin-2-yl)acetamide backbone. The iodine and hydroxyl substituents on the pyridine ring may influence solubility and metabolic stability compared to the unsubstituted pyridine in the target compound. Such modifications are critical in optimizing pharmacokinetic profiles .- (S)-N-((3-(6-(4-(2-Chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (): This oxazolidinone-acetamide hybrid incorporates a fluoropyridine and chloropyrimidine group. Unlike the target compound’s fused thiazolo-pyrimidine, this derivative uses a piperazine linker to connect heterocycles. Synthesis involves TFA-mediated deprotection and TEA neutralization, a common strategy in acetamide derivatization .
Fused Heterocyclic Systems
- 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide (): This compound replaces the thiazolo-pyrimidine core with a pyridazinyl group linked to a thiadiazole. The isobutyl-thiadiazole substituent may enhance lipophilicity, a factor critical for CNS penetration .
- N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide (): This imidazo[1,2-a]pyridine derivative shares a fused bicyclic system but substitutes sulfur with nitrogen. The adamantane and cyclohexyl groups confer rigidity and hydrophobicity, which could improve target selectivity in enzyme inhibition. The thiophene linker may facilitate π-π stacking interactions absent in the target compound .
Thiazole- and Pyrimidine-Based Derivatives
- 2-[6-[2-(3-Pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine (): This compound employs separate thiazole and pyrimidine rings connected via pyridine linkers. Unlike the fused thiazolo-pyrimidine in the target molecule, this non-fused system may exhibit greater conformational flexibility, affecting binding entropy.
Biological Activity
The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide is a member of the thiazolo[3,2-a]pyrimidine class and has drawn attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 284.32 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The thiazolo[3,2-a]pyrimidine derivatives are known for a wide range of biological activities. The specific compound under discussion exhibits notable pharmacological properties:
1. Antimicrobial Activity
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives possess significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that similar compounds showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Compounds with thiazole moieties exhibited higher activity compared to standard antibiotics .
| Compound | Activity Against MRSA | Activity Against VRE |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
2. Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in various studies:
- Cell Viability Assays : In vitro studies on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) indicated that the compound reduced cell viability significantly. For example, one study reported a reduction in viability by up to 60% at a concentration of 100 µM after 24 hours of treatment .
| Cell Line | IC50 Value (µM) | % Cell Viability Reduction |
|---|---|---|
| A549 | 75 | 45% |
| Caco-2 | 50 | 60% |
3. Anti-inflammatory Effects
Thiazolo[3,2-a]pyrimidine derivatives also exhibit anti-inflammatory activities:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, they have been shown to reduce levels of TNF-alpha and IL-6 in experimental models.
Case Studies
-
Antimicrobial Efficacy :
- In a comparative study, derivatives of thiazolo[3,2-a]pyrimidine were tested against various strains of bacteria and fungi. The results showed that compounds with specific substitutions exhibited enhanced activity against resistant strains compared to traditional antibiotics.
-
Cancer Treatment :
- A study focused on the effects of this compound on colorectal cancer cells revealed that it induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
